{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol
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Description
“{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol” is an organofluorine compound that consists of quinoline bearing trifluoromethyl substituents at positions 2 and 8 as well as a (2-piperidinyl)hydroxymethyl substituent at position 4 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline ring bearing trifluoromethyl substituents at positions 2 and 8, and a (2-piperidinyl)hydroxymethyl substituent at position 4 . The molecular formula is C17H16F6N2O, with an average mass of 378.31220 .Future Directions
Piperidine, a similar heterocyclic compound, has been found to be a key component in the production of drugs and has shown a wide variety of biological activities . This suggests that “{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol” may also have potential applications in drug discovery.
Properties
IUPAC Name |
[1-quinolin-2-yl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O/c24-23(25,26)19-6-3-4-17(14-19)15-22(16-29)10-12-28(13-11-22)21-9-8-18-5-1-2-7-20(18)27-21/h1-9,14,29H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRYYHKOHAPRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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